
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound featuring a thiazolidine ring, a cyclohexane ring, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of thiazolidine derivatives with cyclohexane carboxylic acid derivatives under specific conditions. One common method includes the use of N-diisopropylethylamine in ethyl acetate as a solvent, with the reaction mixture being stirred at low temperatures (2-7°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free synthesis, microwave irradiation, and reusable catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2,4-dione structure.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2,4-diones, and various substituted derivatives .
Scientific Research Applications
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its antimicrobial, antidiabetic, and antioxidant activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, thiazolidine derivatives are known to stimulate the PPARγ receptor, which is associated with antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: Similar structure but lacks the cyclohexane ring.
Thiazolidine-2,4-dione: Contains a similar thiazolidine ring but with different substituents.
Cyclohexanecarboxylic acid: Similar cyclohexane ring but lacks the thiazolidine moiety.
Uniqueness
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the thiazolidine ring and cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
CAS No. |
110301-37-6 |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
4-methyl-2-(1,3-thiazolidine-3-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO3S/c1-8-2-3-9(12(15)16)10(6-8)11(14)13-4-5-17-7-13/h8-10H,2-7H2,1H3,(H,15,16) |
InChI Key |
GMYJZRUVPJOQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C(=O)N2CCSC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


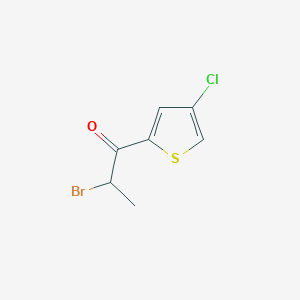
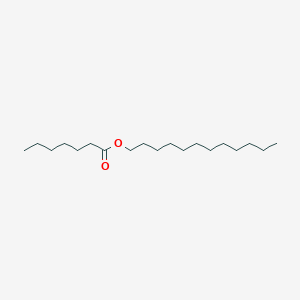

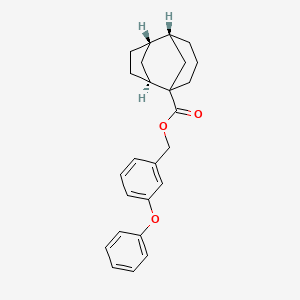

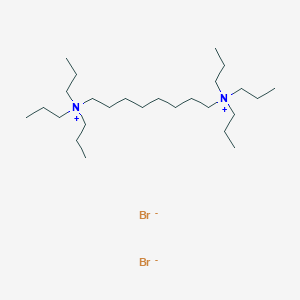



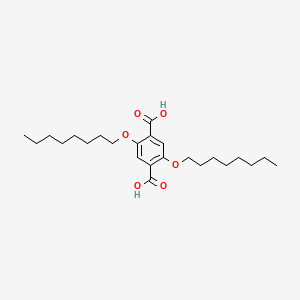
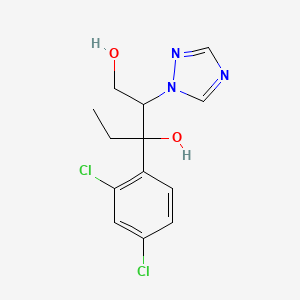


![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)
